molecular formula C18H20ClNO3S B14868836 4-chloro-N-(1-(phenylsulfonyl)pentan-3-yl)benzamide

4-chloro-N-(1-(phenylsulfonyl)pentan-3-yl)benzamide

Cat. No.: B14868836
M. Wt: 365.9 g/mol
InChI Key: NMVUTSAZWCLVRG-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(phenylsulfonyl)pentan-3-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chloro group and a phenylsulfonyl-pentan-3-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-(phenylsulfonyl)pentan-3-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-chlorobenzoyl chloride with an amine derivative to form the benzamide. The phenylsulfonyl-pentan-3-yl side chain can be introduced through a series of reactions, including sulfonylation and alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-(phenylsulfonyl)pentan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-chloro-N-(1-(phenylsulfonyl)pentan-3-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.

    Medicine: Research may explore its potential as a therapeutic agent or its interactions with biological targets.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-(phenylsulfonyl)pentan-3-yl)benzamide involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The chloro group can also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
  • 4-chloro-N-[1-pentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide

Uniqueness

4-chloro-N-(1-(phenylsulfonyl)pentan-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and phenylsulfonyl groups

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H20ClNO3S

Molecular Weight

365.9 g/mol

IUPAC Name

N-[1-(benzenesulfonyl)pentan-3-yl]-4-chlorobenzamide

InChI

InChI=1S/C18H20ClNO3S/c1-2-16(20-18(21)14-8-10-15(19)11-9-14)12-13-24(22,23)17-6-4-3-5-7-17/h3-11,16H,2,12-13H2,1H3,(H,20,21)

InChI Key

NMVUTSAZWCLVRG-UHFFFAOYSA-N

Canonical SMILES

CCC(CCS(=O)(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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